molecular formula C9H10FN3O4 B1442373 N-(4-Fluoro-phenyl)-guanidine oxalate CAS No. 1187927-56-5

N-(4-Fluoro-phenyl)-guanidine oxalate

Cat. No. B1442373
M. Wt: 243.19 g/mol
InChI Key: XPRSKQONCRSSHO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

As a guanidine derivative, this compound could potentially participate in a variety of chemical reactions. Guanidines are known to be strong bases and nucleophiles, and the presence of the phenyl ring could allow for electrophilic aromatic substitution reactions. The oxalate group could potentially act as a leaving group under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the guanidine group could make the compound basic, while the phenyl group could increase its hydrophobicity. The presence of the fluorine atom could also influence the compound’s reactivity and stability .

Scientific Research Applications

  • Summary of the Application : This compound has been synthesized and tested for its fungicidal activities against phytopathogenic fungi . It was used as a leading compound in a study, and further syntheses of this compound were conducted by reacting it with three functional groups .
  • Methods of Application or Experimental Procedures : The synthesized compounds were tested against Phytophthora capsici using the whole plant method . The structures of the synthesized compounds were confirmed by 1H-NMR-spectrum .
  • Results or Outcomes : Among the 21 chemicals synthesized, one compound, IX-3g, showed the most potential antifungal activity in vivo . The EC50 value of IX-3g on P. capsici was 1.03 mM, which is more effective than the commercial fungicide dimethomorph, which had an EC50 value of 4.26 mM .

Future Directions

The study of fluorinated guanidine derivatives is a potentially interesting area of research, given the biological activity of many guanidine compounds and the unique properties of fluorine. Future research could explore the synthesis, characterization, and biological activity of such compounds .

properties

IUPAC Name

2-(4-fluorophenyl)guanidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3.C2H2O4/c8-5-1-3-6(4-2-5)11-7(9)10;3-1(4)2(5)6/h1-4H,(H4,9,10,11);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRSKQONCRSSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluoro-phenyl)-guanidine oxalate

CAS RN

1187927-56-5
Record name Guanidine, N-(4-fluorophenyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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